

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Fluorophenyl)pyrrolidine

Cat. No.: B044692

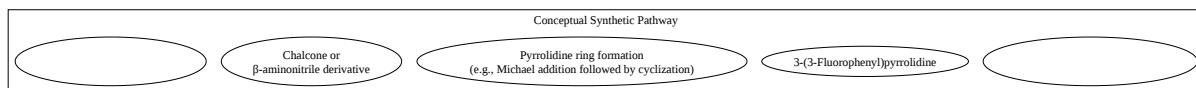
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 943843-61-6

This technical guide provides a comprehensive overview of the known properties of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride. Due to the limited availability of public data specific to this compound, this document also includes general methodologies and information based on closely related fluorophenylpyrrolidine derivatives to provide a foundational understanding for researchers.

Physicochemical Properties


Detailed experimental data on the physicochemical properties of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride are not readily available in peer-reviewed literature. The following table summarizes the basic molecular information and includes predicted data where specific experimental values are unavailable.

Property	Value	Source
CAS Number	943843-61-6	[Various Suppliers]
Molecular Formula	C ₁₀ H ₁₃ CIFN	[1][2][3]
Molecular Weight	201.67 g/mol	[1][2][3]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Appearance	Not available	-

Note: Researchers should determine these properties experimentally for any new batch of the compound.

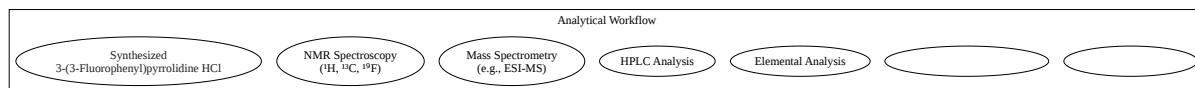
Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride (CAS 943843-61-6) is not published in readily accessible scientific literature, the synthesis of similar 3-arylpyrrolidines is well-documented. A general synthetic approach can be conceptualized based on established organic chemistry principles.

[Click to download full resolution via product page](#)

General Experimental Protocol for Synthesis (Hypothetical):

A plausible synthetic route could involve the following steps:


- Formation of a key intermediate: This could be achieved through various standard organic reactions. For instance, a multi-step synthesis starting from a commercially available precursor like 3-fluorobenzaldehyde.
- Cyclization: The formation of the pyrrolidine ring is a critical step, often achieved through intramolecular cyclization under specific reaction conditions.
- Purification of the free base: The resulting **3-(3-fluorophenyl)pyrrolidine** free base would likely be purified using column chromatography on silica gel.
- Salt formation: The purified free base would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
- Final Purification: The resulting solid hydrochloride salt would be collected by filtration, washed with a cold solvent, and dried under vacuum.

General Protocol for Purification:

- Recrystallization: If the purity of the synthesized hydrochloride salt is not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) can be employed. The choice of solvent will depend on the solubility characteristics of the compound and its impurities.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride. The following are standard analytical techniques that should be employed.

[Click to download full resolution via product page](#)

General Experimental Protocols for Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD). The resulting spectrum should show characteristic signals for the aromatic protons (in the 7-7.5 ppm region), the pyrrolidine ring protons (typically in the 2-4 ppm region), and the N-H proton.
 - ^{13}C NMR: The ^{13}C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
 - ^{19}F NMR: This would show a signal corresponding to the fluorine atom on the phenyl ring, providing further structural confirmation.
- Mass Spectrometry (MS):
 - Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the free base. The expected $[\text{M}+\text{H}]^+$ ion for $\text{C}_{10}\text{H}_{12}\text{FN}$ would be at m/z 182.1.
- High-Performance Liquid Chromatography (HPLC):
 - A reverse-phase HPLC method would be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid) is a common starting point. The purity would be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

- Elemental Analysis:
 - Combustion analysis would be performed to determine the percentage of Carbon, Hydrogen, and Nitrogen, which should be within $\pm 0.4\%$ of the theoretical values for $C_{10}H_{13}ClFN$.

Pharmacological and Toxicological Profile

There is currently no publicly available information on the specific pharmacological activity, mechanism of action, binding affinities, ADME (Absorption, Distribution, Metabolism, and Excretion), or toxicology of **3-(3-Fluorophenyl)pyrrolidine** hydrochloride.

However, the 3-phenylpyrrolidine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic targets, including but not limited to:

- Central Nervous System (CNS) disorders: Due to their structural similarity to neurotransmitters, phenylpyrrolidine derivatives are often explored for their potential as antidepressants, antipsychotics, and treatments for neurodegenerative diseases.
- Enzyme inhibitors: The pyrrolidine ring can serve as a key structural element in the design of inhibitors for various enzymes.

General Considerations for Future Research:

- In Vitro Screening: The initial pharmacological characterization would involve screening the compound against a panel of relevant biological targets (e.g., receptors, transporters, enzymes) to identify potential activity.
- ADME Profiling: In vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding, cell permeability) would be essential to evaluate its drug-like properties.
- Toxicology Assessment: Initial cytotoxicity studies in relevant cell lines would be a first step in assessing the compound's toxicological profile.

Handling and Storage

As with any chemical compound for research purposes, **3-(3-Fluorophenyl)pyrrolidine** hydrochloride should be handled with appropriate safety precautions.

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. Protect from moisture.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general chemical principles. The absence of specific experimental data for **3-(3-Fluorophenyl)pyrrolidine** hydrochloride necessitates that all properties and protocols be considered hypothetical until experimentally verified. Researchers must conduct their own experiments and safety assessments before using this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. 3-(3-FLUOROPHENYL)PYRROLIDINE HCL | 943843-61-6 [sigmaaldrich.com]
- 3. 3-(3-Fluorophenyl)Pyrrolidine Hydrochloride, CasNo.943843-61-6 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044692#3-3-fluorophenyl-pyrrolidine-hydrochloride-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com